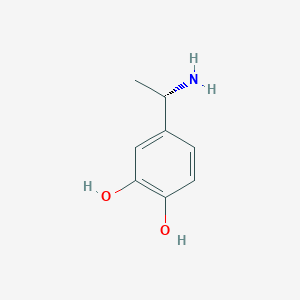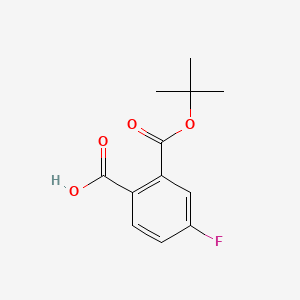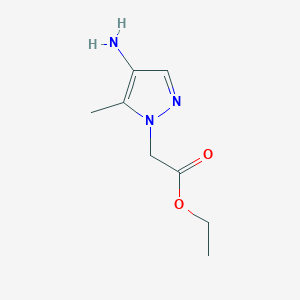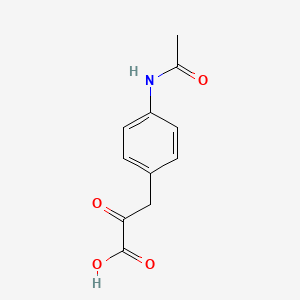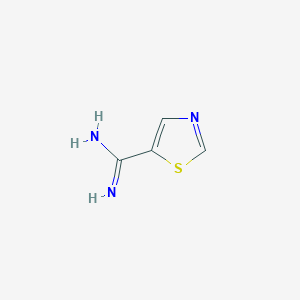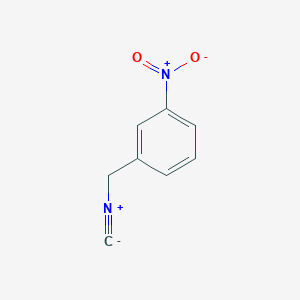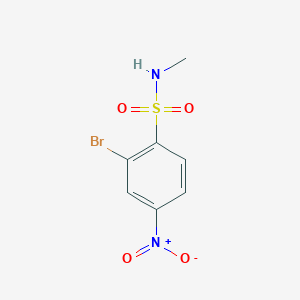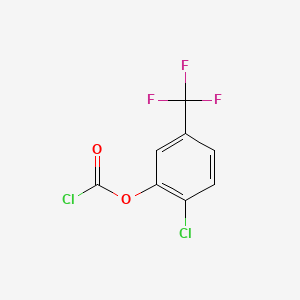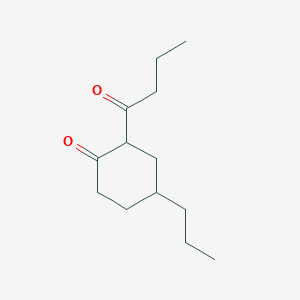
2-Butyryl-4-propylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyryl-4-propylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure. This compound is characterized by the presence of a butyryl group at the second position and a propyl group at the fourth position on the cyclohexane ring. Cyclohexanones are known for their diverse applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyryl-4-propylcyclohexan-1-one can be achieved through various synthetic routes. One common method involves the hydrogenation of lignin-based phenolics and diaryl ethers using supported metal catalysts. This process involves the conversion of eugenol to 4-n-propyl cyclohexanol, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic hydrogenation processes. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the compound. The use of supported metal catalysts, such as Ru/ZrO2 –La(OH)3, has been reported to achieve high selectivity and yield in the production of cyclohexanones .
化学反応の分析
Types of Reactions
2-Butyryl-4-propylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms onto the ring.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanones.
科学的研究の応用
2-Butyryl-4-propylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 2-Butyryl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Cyclohexanone: A simple cyclic ketone with a six-membered ring.
2-Butyrylcyclohexanone: Similar structure but lacks the propyl group.
4-Propylcyclohexanone: Similar structure but lacks the butyryl group.
Uniqueness
2-Butyryl-4-propylcyclohexan-1-one is unique due to the presence of both butyryl and propyl groups on the cyclohexane ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in organic synthesis and industrial processes .
特性
分子式 |
C13H22O2 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC名 |
2-butanoyl-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-5-10-7-8-13(15)11(9-10)12(14)6-4-2/h10-11H,3-9H2,1-2H3 |
InChIキー |
MCGWOFGWDWPTFI-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(=O)C(C1)C(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



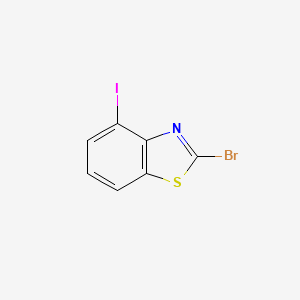
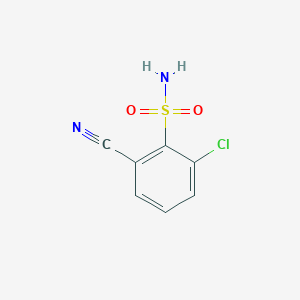
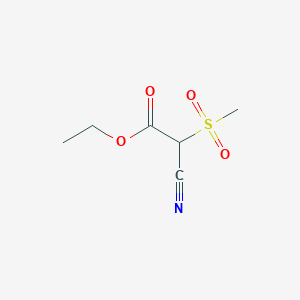
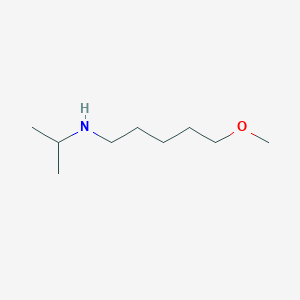
![tert-butylN-{[(4-bromopyridin-2-yl)carbamoyl]methyl}carbamate](/img/structure/B13624348.png)
